molecular formula C30H22O10 B2360707 Wikstrol A CAS No. 159736-35-3; 160963-92-8

Wikstrol A

Cat. No. B2360707
CAS RN: 159736-35-3; 160963-92-8
M. Wt: 542.496
InChI Key: SRCSHETVEHQXLC-RBISFHTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wikstrol A is a natural product found in Stellera chamaejasme, Wikstroemia indica, and Daphne feddei with data available.

Scientific Research Applications

Synthesis and Structural Analysis

Wikstrol A, along with Wikstrol B, has been synthesized using key steps like aldol reaction, Sharpless asymmetric dihydroxylation, and rhodium-catalyzed oxidative coupling. The structure of the key intermediate for Wikstrol A was confirmed via X-ray analysis, contributing to the understanding of its chemical properties and potential applications (Lu et al., 2019).

Pharmacological Activities

  • Aldose Reductase Inhibiting Activity : Wikstrol A has been identified to show significant aldose reductase inhibiting activity. This property is beneficial for treating diabetic complications like neuropathy and retinopathy (Feng et al., 2005).
  • Anti-HIV-1 Agent : It has also demonstrated potential as an anti-HIV-1 agent. In studies, Wikstrol A induced morphological deformation in certain mycelia and showed moderate activity against microtubule polymerization, indicating its utility in HIV treatment (Hu et al., 2000).

Biological Studies

  • Anti-Hepatitis B Virus Activities : Research on Wikstroemia chamaedaphne, which contains Wikstrol A, found that it exhibits potential anti-hepatitis B virus activities. This highlights its application in treating viral infections (Li et al., 2018).
  • Antimicrobial and Anti-inflammatory Properties : Chemical compositions extracted from Wikstroemia indica, including Wikstrol A, displayed significant antimicrobial and anti-inflammatory activities. This supports its use in treating various inflammatory diseases (Lu et al., 2012).

Potential Therapeutic Applications

  • Atopic Dermatitis Treatment : Plants of the genus Wikstroemia, which include Wikstrol A, are traditionally used to treat inflammatory diseases. Recent studies suggest that components like Wikstrol A could be potential therapeutic agents for atopic dermatitis (Jegal et al., 2021).

properties

CAS RN

159736-35-3; 160963-92-8

Product Name

Wikstrol A

Molecular Formula

C30H22O10

Molecular Weight

542.496

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-27(38)24-20(35)9-17(33)10-23(24)39-29(26)14-3-7-16(32)8-4-14/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1

InChI Key

SRCSHETVEHQXLC-RBISFHTESA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2C3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O)O

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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